3,4-difluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzene ring substituted with two fluorine atoms, a sulfonamide group, and a tetrahydroindazole moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It’s known that indazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate various kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This suggests that the compound might interact with its targets by inhibiting or modulating their activity, leading to changes in cellular processes.
Biochemical Pathways
The inhibition, regulation, and/or modulation of kinases like chk1, chk2, and h-sgk suggest that the compound could affect pathways related to cell growth and proliferation . The downstream effects of these changes could include the inhibition of cell growth and the induction of cell death, particularly in cancer cells .
Pharmacokinetics
The biological activities of indazole derivatives suggest that they are likely to be absorbed and distributed in the body, metabolized, and then excreted . These properties would impact the bioavailability of the compound, determining how much of it reaches its targets and how long it stays in the body.
Result of Action
Given the potential targets and mode of action, the compound could potentially inhibit cell growth and induce cell death, particularly in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indazole core One common approach is the Fischer indazole synthesis, which involves the reaction of hydrazine with a suitable ketone or aldehyde to form the indazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine
In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer or inflammation.
Industry
In industry, this compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzenesulfonamide: : Similar structure but lacks the indazole moiety.
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide: : Similar structure but without fluorine atoms.
3,4-Difluoro-N-(methyl)benzenesulfonamide: : Similar structure but with a simpler alkyl group.
Uniqueness
The uniqueness of 3,4-difluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide lies in its combination of fluorine atoms, sulfonamide group, and tetrahydroindazole moiety. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
3,4-difluoro-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c1-20-15-5-3-2-4-11(15)14(19-20)9-18-23(21,22)10-6-7-12(16)13(17)8-10/h6-8,18H,2-5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSGVQRCQOHWJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.